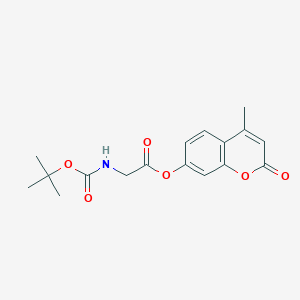

![molecular formula C13H15NO3S B4628304 [(4-Methoxynaphthyl)sulfonyl]dimethylamine](/img/structure/B4628304.png)

[(4-Methoxynaphthyl)sulfonyl]dimethylamine

Overview

Description

[(4-Methoxynaphthyl)sulfonyl]dimethylamine is an organic compound that features a sulfonyl group attached to a naphthalene ring substituted with a methoxy group

Mechanism of Action

Target of Action

The primary targets of 4-methoxy-N,N-dimethyl-1-naphthalenesulfonamide are tubulin and signal transducer and activator of transcription 3 (STAT3) . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton. STAT3 is a transcription factor that plays crucial roles in cell growth and apoptosis .

Mode of Action

4-Methoxy-N,N-dimethyl-1-naphthalenesulfonamide interacts with its targets by inhibiting their functions. It competitively binds to the colchicine binding site, inhibiting tubulin polymerization . It also directly binds to the STAT3 protein, inhibiting STAT3 phosphorylation .

Biochemical Pathways

The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting cell division and intracellular transport. The inhibition of STAT3 phosphorylation prevents the activation of STAT3, thereby affecting the transcription of genes involved in cell growth and apoptosis .

Pharmacokinetics

Its molecular weight, density, and boiling point suggest that it may have good bioavailability .

Result of Action

The inhibition of tubulin and STAT3 by 4-methoxy-N,N-dimethyl-1-naphthalenesulfonamide can lead to the arrest of cell division and the induction of apoptosis, thereby inhibiting the growth of cancer cells .

Biochemical Analysis

Biochemical Properties

It’s structurally similar to other compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

Based on its structural similarity to other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxynaphthyl)sulfonyl]dimethylamine typically involves the reaction of 4-methoxynaphthalene with sulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, often at room temperature, to yield the desired sulfonylated product.

Industrial Production Methods

Industrial production methods for this compound may involve the continuous flow of dimethylamine gas through a sulfonic acid chloride liquid under dry conditions . The reaction mixture is then subjected to reflux and subsequent distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxynaphthyl)sulfonyl]dimethylamine undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Nucleophilic Substitution: Reagents such as amines or alkoxides can be used to displace the sulfonyl group.

Major Products Formed

Nitration: Formation of nitro-substituted derivatives.

Sulfonation: Formation of additional sulfonylated products.

Halogenation: Formation of halogen-substituted derivatives.

Scientific Research Applications

[(4-Methoxynaphthyl)sulfonyl]dimethylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-Methoxynaphthalene: Lacks the sulfonyl group, making it less reactive in electrophilic substitution reactions.

Dimethylaminopyridine: Contains a dimethylamino group but lacks the naphthalene ring and sulfonyl group, leading to different reactivity and applications.

Uniqueness

[(4-Methoxynaphthyl)sulfonyl]dimethylamine is unique due to the presence of both a methoxy-substituted naphthalene ring and a sulfonyl group. This combination imparts distinct chemical properties, such as enhanced electrophilicity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name |

4-methoxy-N,N-dimethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-14(2)18(15,16)13-9-8-12(17-3)10-6-4-5-7-11(10)13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVILUWJLLKAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)

![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)

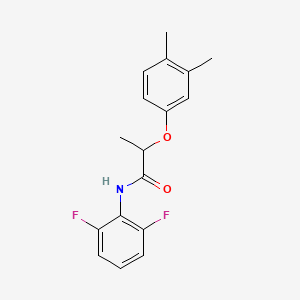

![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)

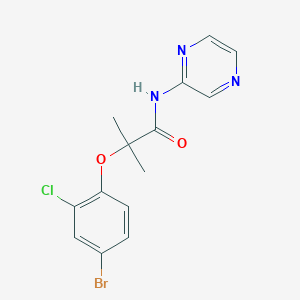

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4628267.png)

![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)

![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)

![N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide](/img/structure/B4628281.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)

![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)